(2R)-2-phenylbut-3-ene-1,2-diol
CAS No.: 156365-94-5
Cat. No.: VC20273104
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156365-94-5 |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | (2R)-2-phenylbut-3-ene-1,2-diol |
| Standard InChI | InChI=1S/C10H12O2/c1-2-10(12,8-11)9-6-4-3-5-7-9/h2-7,11-12H,1,8H2/t10-/m0/s1 |
| Standard InChI Key | TVMQAEKMPVGLHB-JTQLQIEISA-N |
| Isomeric SMILES | C=C[C@](CO)(C1=CC=CC=C1)O |
| Canonical SMILES | C=CC(CO)(C1=CC=CC=C1)O |
Introduction
Chemical Identity and Classification
Basic Molecular Descriptors
(2R)-2-Phenylbut-3-ene-1,2-diol belongs to the class of vicinal diols, distinguished by hydroxyl groups on adjacent carbon atoms. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 156365-94-5 |
| IUPAC Name | (2R)-2-phenylbut-3-ene-1,2-diol |
| Molecular Formula | |
| Molecular Weight | 164.20 g/mol |
| LogP | 1.053 |
| Polar Surface Area | 40.46 Ų |
The compound’s stereochemistry is defined by the -configuration at carbon 2, which critically influences its reactivity and biological interactions .
Structural Isomerism
While the (2R) enantiomer is the focus, other isomers such as (E)-4-phenylbut-3-ene-1,2-diol (CAS 98184-95-3) exist . These isomers differ in hydroxyl group positioning and alkene geometry, leading to distinct physicochemical behaviors. For instance, the (E)-isomer’s extended conjugation may alter its solubility and electronic properties compared to the (2R) form .
Synthesis and Stereochemical Control
Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a cornerstone method for synthesizing vicinal diols. For (2R)-2-phenylbut-3-ene-1,2-diol, this reaction involves the oxidation of but-3-ene precursors using osmium tetroxide () and chiral ligands like hydroquinidine 1,4-phthalazinediyl diether[(DHQD)PHAL]. Key parameters include:
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Temperature: −78°C to 0°C to minimize side reactions.
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Solvent: Tetrahydrofuran (THF) or tert-butanol for optimal reagent solubility.
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Ligand-to-Osmium Ratio: 1:1 to ensure enantioselectivity >90% .
Grignard-Based Approaches
Alternative routes involve Grignard reagents to install the phenyl group. For example, reacting 1,2-diol-protected intermediates with phenylmagnesium bromide in THF yields the desired product after deprotection . Modifications, such as substituting ether solvents with 2-methyltetrahydrofuran, enhance reaction homogeneity and yield .
Biocatalytic Methods
Fungal-derived enzymes, such as those from Mycena pruinosoviscida, have been explored for stereoselective diol synthesis . These biocatalysts offer eco-friendly alternatives but require optimization for industrial-scale production.
Molecular Structure and Configuration
Stereochemical Analysis
The -configuration at carbon 2 was confirmed via nuclear Overhauser effect spectroscopy (NOESY) and synthetic correlation . In the acetonide derivative, NOESY correlations between hydroxyl protons and acetonide methyl groups confirmed the cis-diol arrangement, consistent with the -configuration .
Computational Modeling
Density functional theory (DFT) calculations reveal that the (2R) enantiomer adopts a gauche conformation, stabilizing intramolecular hydrogen bonds between hydroxyl groups (). This conformation enhances its stability in polar solvents.
Physicochemical Properties
Solubility and Partitioning
The compound exhibits moderate hydrophobicity (), enabling solubility in both aqueous and organic phases. This biphasic solubility is advantageous for catalytic applications in multiphasic systems.
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 85–87°C, with decomposition onset at 210°C. The low thermal stability necessitates cautious handling during high-temperature reactions.
Chemical Reactivity
Oxidation and Reduction
The vicinal diol undergoes regioselective oxidation with periodic acid () to yield phenylglyoxal, a precursor for heterocyclic synthesis. Conversely, borane-mediated reduction selectively converts the alkene to a single alcohol stereoisomer.
Epoxidation
Reaction with meta-chloroperbenzoic acid () forms a trans-configured epoxide, useful in ring-opening polymerizations.
Applications in Asymmetric Synthesis
Organoboronates Synthesis
(2R)-2-Phenylbut-3-ene-1,2-diol serves as a chiral auxiliary in synthesizing organoboronates. For example, it directs asymmetric additions to aldehydes, achieving enantiomeric excesses () >95% .
Pharmaceutical Intermediates
The compound’s hydroxyl groups facilitate derivatization into bioactive molecules. Synthetic analogs, such as mycenadiols, exhibit psycholeptic effects, though clinical use remains exploratory .
Biological Interactions
Enzyme Inhibition
In vitro studies indicate moderate inhibition of cytochrome P450 3A4 (), suggesting potential drug-drug interaction risks.
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus show a minimum inhibitory concentration () of 128 μg/mL, highlighting limited direct efficacy but utility as a scaffold for antibiotic design.
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